An In-depth Technical Guide to the Synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride
An In-depth Technical Guide to the Synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 3-Amino-4-(isopropylamino)benzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is a multi-step process commencing from commercially available starting materials. This document provides a comprehensive overview of the reaction sequence, including detailed experimental protocols for key transformations and a summary of relevant quantitative data.
Synthesis Pathway Overview
The synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride proceeds through a two-step reaction sequence starting from 4-chloro-3-nitrobenzotrifluoride. This key intermediate is synthesized via the nitration of p-chlorobenzotrifluoride. The overall pathway involves:
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Nitration of p-chlorobenzotrifluoride to yield 4-chloro-3-nitrobenzotrifluoride.
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Nucleophilic Aromatic Substitution of the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with isopropylamine to form 4-(isopropylamino)-3-nitrobenzotrifluoride.
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Reduction of the nitro group to an amine to yield the final product, 3-Amino-4-(isopropylamino)benzotrifluoride.
Experimental Protocols
Step 1: Synthesis of 4-chloro-3-nitrobenzotrifluoride
The initial step involves the nitration of p-chlorobenzotrifluoride. A clean and efficient method utilizes ammonium nitrate in an ionic liquid as both the catalyst and solvent, avoiding the use of mixed acids (concentrated nitric and sulfuric acids).[2]
Materials:
-
p-Chlorobenzotrifluoride
-
Ammonium nitrate
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)
Procedure:
-
In a round-bottom flask, combine p-chlorobenzotrifluoride (10 mmol, 1.81 g), ammonium nitrate (20-30 mmol, 1.2-1.8 g), and the ionic liquid (4-5 mmol, 1.72-2.2 g).[2][3]
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Stir the mixture at a temperature between 60-70°C for 5-10 hours.[2]
-
Upon completion, cool the reaction mixture and allow it to stand for phase separation.[2]
-
The upper layer, containing the crude product, is separated.[2]
-
The crude product is then washed with water, neutralized, and dried under vacuum to yield pure 4-chloro-3-nitrobenzotrifluoride.[2][3] The lower ionic liquid layer can be recovered, dewatered, and recycled.[2]
Step 2: Synthesis of 4-(isopropylamino)-3-nitrobenzotrifluoride
This step involves the nucleophilic aromatic substitution of the activated chlorine atom in 4-chloro-3-nitrobenzotrifluoride with isopropylamine. The presence of the electron-withdrawing nitro and trifluoromethyl groups facilitates this reaction.[4][5]
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Isopropylamine
-
A suitable solvent (e.g., ethanol, DMSO)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
Procedure:
-
Dissolve 4-chloro-3-nitrobenzotrifluoride in a suitable solvent in a reaction vessel.
-
Add an excess of isopropylamine (typically 2-3 equivalents) and a non-nucleophilic base to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Step 3: Synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride
The final step is the reduction of the nitro group in 4-(isopropylamino)-3-nitrobenzotrifluoride to an amine. A common and effective method for this transformation is catalytic hydrogenation.
Materials:
-
4-(isopropylamino)-3-nitrobenzotrifluoride
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Hydrogen gas
-
A suitable solvent (e.g., ethanol, methanol, or ethyl acetate)
Procedure:
-
Dissolve 4-(isopropylamino)-3-nitrobenzotrifluoride in the chosen solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 atm).
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the final product, 3-Amino-4-(isopropylamino)benzotrifluoride. Further purification, if necessary, can be performed by recrystallization or column chromatography.
Quantitative Data
| Step | Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |
| 1 | p-Chlorobenzotrifluoride, Ammonium nitrate | Ionic liquid, 60-70°C, 5-10 hours | 4-chloro-3-nitrobenzotrifluoride | 81-85% | >99% | [2][3] |
| 2 | 4-chloro-3-nitrobenzotrifluoride, Isopropylamine | Base (e.g., Triethylamine), Solvent (e.g., Ethanol), Heat | 4-(isopropylamino)-3-nitrobenzotrifluoride | - | - | - |
| 3 | 4-(isopropylamino)-3-nitrobenzotrifluoride | H₂, Pd/C, Solvent (e.g., Ethanol) | 3-Amino-4-(isopropylamino)benzotrifluoride | - | - | - |
Note: Specific yields and purities for steps 2 and 3 are not detailed in the provided search results and would need to be determined empirically.
Synthesis Pathway Diagram
Caption: Synthesis pathway of 3-Amino-4-(isopropylamino)benzotrifluoride.
References
- 1. 3-Amino-4-(isopropylamino)benzotrifluoride [myskinrecipes.com]
- 2. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 3. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
